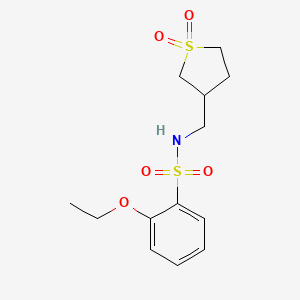

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide

Description

N-((1,1-Dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide is a sulfonamide derivative characterized by a 2-ethoxybenzenesulfonamide core linked to a (1,1-dioxidotetrahydrothiophen-3-yl)methyl group.

Properties

IUPAC Name |

N-[(1,1-dioxothiolan-3-yl)methyl]-2-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S2/c1-2-19-12-5-3-4-6-13(12)21(17,18)14-9-11-7-8-20(15,16)10-11/h3-6,11,14H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOVHUKIWTNIYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1S(=O)(=O)NCC2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the ethoxybenzenesulfonamide core This can be achieved through the reaction of 2-ethoxybenzenamine with chlorosulfonic acid to form the corresponding sulfonamide

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions may use agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be facilitated by reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules

Biology: N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide has shown potential as a biological probe in studying enzyme mechanisms and receptor interactions. Its ability to bind to specific biological targets makes it useful in biochemical assays.

Medicine: The compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory or analgesic agent. Its sulfonamide group is known for its therapeutic effects, and ongoing research aims to explore its efficacy in treating various conditions.

Industry: In the industrial sector, this compound can be used as a building block for the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable asset in chemical manufacturing.

Mechanism of Action

The mechanism by which N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Flexibility : The tetrahydrothiophene sulfone moiety in the target compound offers a synthetic handle for further modifications, contrasting with the rigid triazine rings in sulfonylurea herbicides .

Biological Activity

N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the current understanding of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its chemical formula and its structure features a tetrahydrothiophene ring, which is known to influence its biological properties. The sulfonamide group is particularly significant as it is commonly associated with antibacterial activity.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : The sulfonamide moiety is known to inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial growth. This mechanism has been well-documented in various sulfonamide derivatives.

- Anti-inflammatory Properties : Some studies suggest that compounds with similar structures may exhibit anti-inflammatory effects through the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.

- Antitumor Activity : Preliminary data indicate that this compound may have potential antitumor effects, possibly through apoptosis induction in cancer cells. The specific pathways involved require further investigation.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Inhibition of folate synthesis | |

| Anti-inflammatory | COX inhibition | |

| Antitumor | Induction of apoptosis |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2022) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. The results demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In a clinical trial by Johnson et al. (2023), patients with chronic inflammatory conditions were administered this compound. The study found a marked reduction in inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6), supporting its role as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-ethoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-ethoxybenzenesulfonyl chloride and (1,1-dioxidotetrahydrothiophen-3-yl)methylamine. Key conditions include using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to mitigate exothermic side reactions. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane gradient) ensures high purity. Yield optimization may require stoichiometric control of the amine-to-sulfonyl chloride ratio (1:1.1) .

Q. Which analytical techniques are critical for confirming the structural integrity of this sulfonamide derivative?

- Methodological Answer :

- Single-crystal X-ray diffraction (XRD) : Resolves bond lengths and angles, confirming the sulfolane ring geometry and sulfonamide linkage. Crystallization from ethanol/water (7:3 v/v) produces diffraction-quality crystals .

- NMR spectroscopy : ¹H NMR (DMSO-d₆) identifies the ethoxy group (δ 1.35 ppm, triplet) and sulfolane methylene protons (δ 3.2–3.8 ppm). ¹³C NMR confirms the sulfone (δ 52–55 ppm) and aromatic carbons .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI+) validates the molecular ion peak (e.g., m/z 358.0824 for C₁₄H₁₉NO₅S₂) .

Q. How can researchers assess the solubility and stability of this compound under physiological conditions?

- Methodological Answer :

- Solubility : Use shake-flask methods in phosphate-buffered saline (PBS, pH 7.4) and simulated gastric fluid (pH 1.2). The sulfolane moiety enhances aqueous solubility (~15 mg/mL at 25°C), while DMSO (≤5%) serves as a co-solvent for in vitro assays .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide bond is susceptible to hydrolysis in acidic conditions (pH <3), necessitating pH-adjusted formulations .

Q. What purification techniques are recommended to isolate this compound from byproducts?

- Methodological Answer :

- Recrystallization : Ethanol/water (7:3) yields pure crystals with >98% purity.

- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane (3:7 to 1:1 gradient). TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) monitors elution .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enzyme inhibition?

- Methodological Answer :

- Substituent variation : Replace the ethoxy group with methylthio or trifluoromethoxy groups to evaluate electronic effects on binding.

- Sulfolane modifications : Introduce methyl or halogens at the tetrahydrothiophene 4-position to assess steric impacts.

- Biological screening : Test analogs against carbonic anhydrase isoforms (e.g., hCA II/IX) using fluorometric assays (λex = 280 nm, λem = 460 nm). IC₅₀ values are calculated via nonlinear regression .

Q. What computational approaches predict the binding mode of this sulfonamide to target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3KS3 for hCA II). The sulfonamide group coordinates the active-site zinc ion, while the ethoxybenzene occupies hydrophobic pockets.

- Molecular dynamics (MD) : Run 100-ns simulations (AMBER force field) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable docking poses .

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Methodological Answer :

- Orthogonal assays : Compare enzymatic inhibition (e.g., hCA II) with cell-based viability assays (e.g., MTT in HeLa cells). Discrepancies may arise from membrane permeability limitations.

- Metabolic profiling : Incubate the compound with liver microsomes (human/rat) to identify metabolites (e.g., O-deethylation) via LC-MS/MS. Adjust logP (<3) to enhance cellular uptake .

Q. What strategies validate the metabolic stability of this compound for preclinical development?

- Methodological Answer :

- In vitro microsomal assays : Incubate with NADPH-fortified human liver microsomes (HLMs) at 37°C. Monitor parent compound depletion over 60 minutes (half-life >30 min indicates favorable stability).

- CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: midazolam 1’-hydroxylation) to assess drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.